molecular formula C9H9NO2 B1589872 5-Hydroxy-1-methylindolin-2-one CAS No. 6062-24-4

5-Hydroxy-1-methylindolin-2-one

Cat. No.: B1589872
CAS No.: 6062-24-4
M. Wt: 163.17 g/mol
InChI Key: JUPNUOIZFNVFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-1-methylindolin-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

5-Hydroxy-1-methylindolin-2-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key enzymes it interacts with is tryptophanase, which catalyzes the conversion of tryptophan to indole, pyruvate, and ammonia. This interaction is significant as it highlights the compound’s role in the metabolism of tryptophan and its derivatives . Additionally, this compound has been shown to interact with L-type calcium channels, influencing their activity and thereby affecting cellular processes such as muscle contraction and neurotransmitter release .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in intestinal cells, this compound activates L-type calcium channels, leading to increased gut motility . This compound also affects the production of serotonin in enterochromaffin cells, which plays a crucial role in regulating gut motility and other physiological functions . Furthermore, this compound has been shown to induce oxidative stress and DNA damage in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to L-type calcium channels on the surface of smooth muscle cells, leading to their activation and subsequent increase in intracellular calcium levels . This activation triggers a cascade of events that result in enhanced muscle contraction and neurotransmitter release. Additionally, this compound has been shown to modulate gene expression by influencing the activity of transcription factors and other regulatory proteins . These interactions highlight the compound’s multifaceted role in cellular processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These findings underscore the importance of considering the temporal aspects of the compound’s effects in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance gut motility and improve gastrointestinal function . At higher doses, it can induce toxic effects, including oxidative stress and DNA damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of tryptophan and its derivatives. The compound is produced through the microbial conversion of dietary supplements such as 5-hydroxytryptophan . It is further metabolized by enzymes such as cytochrome P450 isoforms CYP1A2 and CYP2A5, which play a crucial role in its biotransformation and elimination . These metabolic pathways highlight the compound’s integration into broader biochemical networks and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several key mechanisms. The compound is absorbed in the gastrointestinal tract and distributed to various tissues, including the brain, liver, and intestines . It can cross the blood-brain barrier, indicating its potential effects on the central nervous system . Additionally, this compound interacts with specific transporters and binding proteins that facilitate its movement within cells and its accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. The compound has been found in different cellular compartments, including the cytoplasm and nucleus . Its localization can affect its activity and function, as it interacts with specific biomolecules within these compartments. For instance, in the nucleus, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-methylindolin-2-one typically involves the modification of indole derivatives. One common method includes the reaction of 1-methylindole with hydroxylating agents under controlled conditions. For instance, the use of oxidizing agents like hydrogen peroxide or peracids can introduce the hydroxyl group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-methylindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-1-methylindolin-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-1-methylindolin-2-one is unique due to its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and potential therapeutic applications compared to other indole derivatives .

Properties

IUPAC Name

5-hydroxy-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-8-3-2-7(11)4-6(8)5-9(10)12/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPNUOIZFNVFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434823
Record name 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6062-24-4
Record name 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-1-methyl-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-1-methylindolin-2-one
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-1-methylindolin-2-one
Reactant of Route 3
5-Hydroxy-1-methylindolin-2-one
Reactant of Route 4
Reactant of Route 4
5-Hydroxy-1-methylindolin-2-one
Reactant of Route 5
5-Hydroxy-1-methylindolin-2-one
Reactant of Route 6
Reactant of Route 6
5-Hydroxy-1-methylindolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.